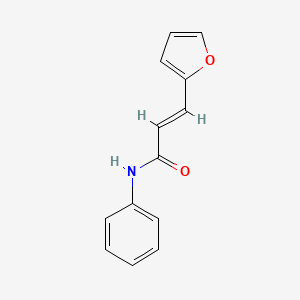

(2E)-3-(furan-2-yl)-N-phenylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(9-8-12-7-4-10-16-12)14-11-5-2-1-3-6-11/h1-10H,(H,14,15)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMXBVCCALXJPS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Synthesis of 2e 3 Furan 2 Yl N Phenylprop 2 Enamide

Diverse Synthetic Routes to Access the (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving condensation reactions, coupling strategies, and methods that ensure the desired stereochemistry of the enamide double bond.

Condensation Reactions for Enamide Formation

A prevalent and straightforward method for the synthesis of this compound involves condensation reactions. One of the most common approaches is the Claisen-Schmidt condensation. researchgate.netrsc.org This reaction typically involves the base-catalyzed reaction between an aldehyde and a ketone or a compound with an active methylene (B1212753) group. In the context of the target molecule, this would entail the condensation of furan-2-carbaldehyde (furfural) with N-phenylacetamide. The base facilitates the deprotonation of the methyl group of N-phenylacetamide, which then acts as a nucleophile, attacking the carbonyl carbon of furfural (B47365). Subsequent dehydration of the aldol (B89426) addition product yields the desired α,β-unsaturated enamide.

Another significant condensation route involves the formation of an amide bond between (2E)-3-(furan-2-yl)propenoic acid and aniline (B41778). The precursor, (2E)-3-(furan-2-yl)propenoic acid, can be synthesized via the Knoevenagel condensation of furfural with malonic acid in the presence of a base like pyridine. mdpi.com The resulting acrylic acid derivative can then be coupled with aniline using a variety of amide coupling reagents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, by treatment with reagents like thionyl chloride or oxalyl chloride, followed by reaction with aniline. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions |

|---|---|---|---|

| Furan-2-carbaldehyde | N-phenylacetamide | Claisen-Schmidt Condensation | Base (e.g., NaOH, KOH) |

| (2E)-3-(furan-2-yl)propenoic acid | Aniline | Amide Coupling | Coupling agents (e.g., DCC, EDC), or conversion to acyl chloride (e.g., SOCl2) |

| Furan-2-carbaldehyde | Malonic acid | Knoevenagel Condensation | Base (e.g., Pyridine) |

Coupling Strategies Involving Furan (B31954) and Phenyl Moieties

Modern cross-coupling reactions offer powerful alternatives for constructing the carbon-carbon and carbon-nitrogen bonds present in this compound. While not as direct as condensation methods for this specific target, they provide a versatile platform for accessing a wide range of analogs.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, could be envisioned as a potential route. For instance, the reaction of 2-bromofuran (B1272941) with N-phenylacrylamide in the presence of a palladium catalyst and a base could theoretically yield the desired product. The success of this approach would depend on the reactivity and stability of the starting materials under the reaction conditions.

Similarly, the Suzuki coupling, which involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, presents another plausible strategy. wikipedia.org A conceivable pathway would be the coupling of furan-2-boronic acid with (E)-3-bromo-N-phenylacrylamide. This approach would have the advantage of pre-establishing the stereochemistry of the double bond in one of the coupling partners. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity in these cross-coupling reactions. mdpi.com

Stereoselective Synthesis Approaches to Achieve the (2E)-Configuration

The (2E)-configuration of the double bond is a critical stereochemical feature of the target molecule. While condensation reactions of aldehydes often favor the formation of the more stable E-isomer, specific stereoselective methods can be employed to ensure high isomeric purity.

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. wikipedia.org To obtain the (2E)-3-(furan-2-yl)propenamide scaffold, a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetamide, could be reacted with furan-2-carbaldehyde. Stabilized ylides generally favor the formation of (E)-alkenes. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also well-known for its high (E)-selectivity in alkene synthesis and represents a viable alternative.

| Reaction | Reactants | Key Features |

|---|---|---|

| Wittig Reaction | Furan-2-carbaldehyde, (Triphenylphosphoranylidene)acetamide | Utilizes a stabilized phosphorus ylide to favor the (E)-isomer. |

| Horner-Wadsworth-Emmons Reaction | Furan-2-carbaldehyde, Phosphonate carbanion | A modification of the Wittig reaction, also known for high (E)-selectivity. |

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold possesses two key aromatic systems, the furan ring and the phenyl ring, which are amenable to a variety of chemical modifications. These derivatization strategies allow for the synthesis of a diverse library of analogs with potentially altered physicochemical and biological properties.

Modifications on the Furan Ring System

The furan ring in the scaffold is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution reactions. The position of substitution is generally favored at the C5-position, which is the other α-position relative to the oxygen atom. Common electrophilic substitution reactions that can be applied to the furan moiety include:

Nitration: Introduction of a nitro group can be achieved using nitrating agents such as acetyl nitrate.

Halogenation: Bromination or chlorination can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be accomplished using acyl halides or alkyl halides in the presence of a Lewis acid catalyst, although the furan ring's sensitivity to strong acids must be considered.

Furthermore, metal-catalyzed cross-coupling reactions can be employed if a halo-substituted furan derivative of the parent compound is prepared. For instance, a 5-bromo-furan analog could undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce a wide variety of substituents at this position.

Substituent Variations on the Phenyl Ring

The phenyl ring of the N-phenyl group can also be readily modified. One common strategy is to start the synthesis with a substituted aniline. A wide array of substituted anilines are commercially available or can be synthesized, allowing for the introduction of various functional groups at the ortho, meta, or para positions of the phenyl ring. The amide coupling reaction described in section 2.1.1 is particularly well-suited for this approach, as it allows for the late-stage introduction of the substituted phenyl moiety.

Examples of substituents that can be introduced include:

Electron-donating groups: Alkyl, alkoxy, and amino groups.

Electron-withdrawing groups: Halogens, nitro, cyano, and trifluoromethyl groups. bldpharm.com

| Starting Material | Desired Modification | Synthetic Approach |

|---|---|---|

| This compound | Substitution on the furan ring | Electrophilic aromatic substitution (nitration, halogenation) |

| (2E)-3-(5-bromo-furan-2-yl)-N-phenylprop-2-enamide | Diverse substituents on the furan ring | Metal-catalyzed cross-coupling reactions (Suzuki, Stille, etc.) |

| (2E)-3-(furan-2-yl)propenoic acid | Substitution on the phenyl ring | Amide coupling with a substituted aniline |

Alterations of the N-substituent on the Amide Moiety

A primary avenue for the synthesis of derivatives of this compound involves the variation of the N-substituent on the amide moiety. This is typically achieved through the reaction of (2E)-3-(furan-2-yl)acryloyl chloride with a diverse range of primary and secondary amines. This approach allows for the introduction of a wide array of functional groups, including alkyl, aryl, and heterocyclic moieties, thereby enabling a systematic investigation of structure-activity relationships.

A common synthetic route involves the initial preparation of (2E)-3-(furan-2-yl)acrylic acid, often via a Perkin or a related condensation reaction between furan-2-carbaldehyde and acetic anhydride. The resulting acrylic acid is then converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of this acyl chloride with a substituted aniline or another amine yields the desired N-substituted (2E)-3-(furan-2-yl)prop-2-enamide.

For instance, the synthesis of a series of N-aryl cinnamamides has been reported, demonstrating the versatility of this approach in creating a library of compounds with different substitution patterns on the N-phenyl ring. researchgate.netmdpi.com While the core is a phenylprop-2-enamide, the methodology is directly applicable to the furan analogue. The reaction of cinnamoyl chloride with various substituted anilines in the presence of a base like triethylamine (B128534) in an anhydrous solvent such as tetrahydrofuran (B95107) affords the corresponding N-phenyl cinnamamide (B152044) derivatives. mdpi.com

Furthermore, N-alkyl derivatives can be synthesized in a similar manner. For example, the synthesis of S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide was achieved through the N-acylation of S-1-aminopropan-2-ol with E-cinnamoyl chloride. nih.gov This demonstrates the feasibility of introducing functionalized alkyl chains onto the amide nitrogen.

The following table provides representative examples of N-substituted prop-2-enamide derivatives, illustrating the diversity of substituents that can be incorporated.

| N-Substituent | Derivative Name | General Synthetic Approach |

|---|---|---|

| Substituted Phenyl | (2E)-N-(substituted-phenyl)-3-(furan-2-yl)prop-2-enamide | Reaction of (2E)-3-(furan-2-yl)acryloyl chloride with a substituted aniline. researchgate.netmdpi.com |

| 2-Hydroxypropyl | (2E)-3-(furan-2-yl)-N-(2-hydroxypropyl)prop-2-enamide | Reaction of (2E)-3-(furan-2-yl)acryloyl chloride with 1-aminopropan-2-ol. nih.gov |

| Thiazol-2-yl | (2E)-3-(Furan-2-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | Condensation of (2E)-3-(furan-2-yl)acrylic acid with 2-aminothiazole. oakwoodchemical.com |

| Furan-2-ylmethyl | (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide | Amidation of (2E)-3-(furan-2-yl)acrylic acid with furfurylamine. ontosight.ai |

Chemical Transformations at the Prop-2-enamide Double Bond

The exocyclic double bond in the prop-2-enamide backbone of this compound is a key site for further chemical transformations, allowing for the synthesis of a variety of saturated and functionalized derivatives.

One significant transformation is the hydroarylation of the carbon-carbon double bond. Research on related 3-(furan-2-yl)propenoic acid derivatives has shown that in the presence of a Brønsted superacid like triflic acid (TfOH), these compounds can react with arenes to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This reaction proceeds via the formation of a stabilized carbocation intermediate which is then attacked by the arene. This methodology could be extended to this compound to introduce a second aryl group at the β-position of the propenamide chain.

Cycloaddition reactions , such as the Diels-Alder reaction, represent another potential avenue for modifying the double bond. The electron-deficient nature of the double bond in the α,β-unsaturated amide system suggests it could act as a dienophile in reactions with suitable dienes. While specific examples with this compound are not extensively documented, the general reactivity of similar systems supports this possibility. Theoretical studies on the Diels-Alder reaction of furan with dienophiles indicate the feasibility of such cycloadditions. researchgate.netrsc.orgrsc.org The furan ring itself can also act as a diene, although its aromatic character can reduce its reactivity.

Michael addition is another important reaction for the functionalization of the prop-2-enamide double bond. The electrophilic β-carbon of the α,β-unsaturated amide system is susceptible to attack by nucleophiles. A variety of nucleophiles, including thiols, amines, and carbanions, can be added to the double bond in a conjugate addition manner. For instance, asymmetric sulfa-Michael addition reactions have been successfully carried out on enones using organocatalysts, demonstrating a method for the enantioselective formation of carbon-sulfur bonds. pkusz.edu.cn This type of reaction could be applied to this compound to introduce a range of sulfur-containing substituents. Similarly, the double Michael addition of furanones to nitroolefins has been reported, showcasing the reactivity of related systems. researchgate.net

Finally, oxidative dearomatization of the furan ring, followed by intramolecular reactions involving the double bond, can lead to complex molecular architectures. Studies on related 3-(furan-2-yl)-propan-1-ones have shown that oxidation can lead to the formation of 2-ene-1,4,7-triones, which can then undergo cyclization. mdpi.comnih.gov

The following table summarizes some of the potential chemical transformations at the prop-2-enamide double bond.

| Transformation | Potential Reagents and Conditions | Expected Product Type |

|---|---|---|

| Hydroarylation | Arene, Brønsted or Lewis acid (e.g., TfOH, AlCl₃) nih.gov | 3-Aryl-3-(furan-2-yl)-N-phenylpropanamide |

| Diels-Alder Reaction | Diene (e.g., cyclopentadiene, anthracene) researchgate.netrsc.org | Cycloadducts |

| Michael Addition | Nucleophiles (e.g., thiols, amines, enolates) with a base or catalyst pkusz.edu.cnresearchgate.net | 3-Substituted-3-(furan-2-yl)-N-phenylpropanamide |

| Oxidative Transformations | Oxidizing agents (e.g., m-CPBA) mdpi.comnih.gov | Complex rearranged products |

Adherence to Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives can be approached with a strong emphasis on the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy Maximization in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product.

The classical synthesis of this compound from (2E)-3-(furan-2-yl)acrylic acid and aniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) has a lower atom economy due to the formation of dicyclohexylurea as a byproduct. A more atom-economical approach is the direct amidation of the carboxylic acid with the amine, which ideally produces only water as a byproduct. However, this reaction often requires harsh conditions.

A greener alternative is the transamidation reaction or the amidation of an ester. For example, the reaction of methyl (2E)-3-(furan-2-yl)acrylate with aniline would produce methanol (B129727) as a byproduct, which is less wasteful than dicyclohexylurea.

Calculation of Atom Economy for a Typical Amide Formation:

Consider the synthesis of this compound from (2E)-3-(furan-2-yl)acrylic acid and aniline via an acyl chloride intermediate.

Step 1: Acyl chloride formation C₇H₆O₃ + SOCl₂ → C₇H₅O₂Cl + SO₂ + HCl

Step 2: Amide formation C₇H₅O₂Cl + C₆H₅NH₂ → C₁₃H₁₁NO₂ + HCl

The atom economy for this two-step process would be calculated as: % Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

This calculation highlights the generation of significant byproducts (SO₂ and HCl), leading to a lower atom economy. In contrast, a direct amidation would have a much higher theoretical atom economy.

Utilization of Catalytic Reagents for Enhanced Efficiency

The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry, as it reduces waste and can lead to more efficient reactions. nanomaterchem.comresearchgate.net In the synthesis of this compound, several catalytic approaches can be employed.

For the amide bond formation, various catalysts can replace stoichiometric coupling reagents. For example, boric acid has been used as a mild and environmentally friendly catalyst for the amidation of carboxylic acids. The use of enzymes, such as lipases, offers a highly selective and green alternative for amide synthesis, often proceeding under mild conditions. mdpi.com Enzymatic synthesis of furan-based polyamides has been reported, indicating the potential for enzymatic methods in the synthesis of smaller molecules like the target compound.

Catalysts can also be employed in the synthesis of the furan-containing precursors. For example, palladium-catalyzed coupling reactions are often used to construct the furan ring or to introduce substituents. The development of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of the synthesis.

Optimization of Reaction Conditions for Energy Efficiency

Optimizing reaction conditions to reduce energy consumption is a key aspect of green chemistry. This can be achieved by lowering reaction temperatures and pressures, or by using alternative energy sources that are more efficient than conventional heating.

Microwave-assisted synthesis is a prominent example of an energy-efficient technique. ajgreenchem.comajchem-a.com Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional oil baths or heating mantles. researchgate.netindianchemicalsociety.com The uniform and selective heating provided by microwaves can also lead to higher yields and cleaner reactions. ijnrd.org The synthesis of various amides has been shown to be more efficient under microwave irradiation compared to conventional heating. indianchemicalsociety.com

The use of continuous-flow microreactors also offers advantages in terms of energy efficiency and process control. These systems allow for precise control of reaction parameters and efficient heat transfer, often leading to higher yields and shorter reaction times.

A comparison of energy consumption between conventional and microwave heating for a typical amidation reaction would likely show a significant reduction in energy usage for the microwave-assisted method, primarily due to the drastic reduction in reaction time. researchgate.net

Minimization of Derivatization Steps and Waste Generation

One-pot synthesis is a strategy that aligns well with this principle. nanomaterchem.com In a one-pot process, multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates. This reduces the use of solvents for workup and purification, and minimizes waste generation. For the synthesis of this compound, a one-pot procedure could involve the in-situ activation of (2E)-3-(furan-2-yl)acrylic acid followed by the immediate addition of aniline. Green one-pot syntheses of furan-2(3H)-one derivatives have been reported, showcasing the applicability of this strategy to furan-containing compounds. rsc.orgresearchgate.net

Minimizing waste also involves the careful selection of solvents and reagents. The use of greener solvents, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. The development of catalytic systems that can be recycled and reused is another important strategy for waste minimization.

Exploration of Environmentally Benign Solvents and Renewable Feedstocks in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into the use of environmentally benign solvents and renewable feedstocks for the synthesis of bioactive compounds, including this compound. This section explores the advancements in green chemistry approaches that offer alternatives to conventional synthetic methods, which often rely on volatile organic compounds and petroleum-based starting materials.

A significant stride in this direction involves the utilization of furfural, a platform chemical derivable from lignocellulosic biomass, as a renewable precursor. researchgate.netacs.org Lignocellulosic biomass, which includes agricultural residues and forestry waste, is an abundant and non-food-based resource. scispace.com The conversion of pentosans within this biomass through acid-catalyzed hydrolysis and dehydration yields furfural, positioning it as a key bio-based building block for a variety of furan derivatives. scispace.com The synthesis of this compound can, therefore, be envisioned to start from this renewable feedstock, significantly enhancing the sustainability profile of the molecule.

One of the primary strategies to render the synthesis of this compound more environmentally friendly is the adoption of greener solvent systems. Deep eutectic solvents (DESs) have emerged as promising alternatives to traditional organic solvents. researchgate.netacs.orgnih.govmagtech.com.cn DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov They are often biodegradable, have low toxicity, and exhibit low volatility. magtech.com.cn Research into the use of DESs, such as those based on choline (B1196258) chloride with urea (B33335) or glycerol, has shown their potential as reaction media for various chemical transformations, including polymerization reactions of acrylamides. researchgate.net The application of DESs in the synthesis of this compound could potentially reduce the environmental impact associated with solvent use.

Another key area of exploration in green synthesis is the use of energy-efficient techniques like microwave irradiation. scispace.comniscpr.res.innih.gov Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase product yields, and in some cases, enhance product purity by minimizing side reactions. scispace.comnih.gov A study on the synthesis of a related series of compounds, N-(furan-2-ylmethyl)-3-(substituted phenyl) acrylamides, demonstrated the successful application of microwave irradiation. niscpr.res.in In this study, the reactions were completed in a matter of minutes under microwave heating, compared to several hours required for conventional heating methods, with a notable increase in yield. niscpr.res.in This suggests that a similar microwave-assisted approach could be effectively employed for the synthesis of this compound.

The table below illustrates a comparative analysis of conventional and microwave-assisted synthesis for a series of related N-(furan-2-ylmethyl)-3-(substituted phenyl) acrylamides, highlighting the significant improvements in reaction time and yield offered by the greener microwave-assisted method.

| Compound | Substituent on Phenyl Ring | Conventional Method | Microwave Method | ||

|---|---|---|---|---|---|

| Time (h) | Yield (%) | Time (min) | Yield (%) | ||

| 6a | -H | 11 | 75 | 10 | 88 |

| 6b | 4-Cl | 11 | 78 | 7 | 95 |

| 6c | 4-Br | 11 | 76 | 12 | 88 |

| 6d | 4-NO2 | 11 | 72 | 15 | 85 |

| 6e | 4-OCH3 | 11 | 70 | 21 | 82 |

| 6f | 4-N(CH3)2 | 11 | 68 | 18 | 74 |

*Data adapted from a study on the synthesis of N-(furan-2-ylmethyl)-3-(substituted phenyl) acrylamides. niscpr.res.in

Furthermore, the principles of green chemistry encourage the use of catalysts that are non-toxic and environmentally benign. Boric acid, for instance, has been utilized as a mild and green catalyst for direct amide formation. niscpr.res.in Its low cost, non-toxic nature, and ready availability make it an attractive alternative to more hazardous reagents. niscpr.res.in

Structural Elucidation and Advanced Spectroscopic Characterization of 2e 3 Furan 2 Yl N Phenylprop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic connectivity and stereochemistry.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysisnih.govuobasrah.edu.iq

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Amide Proton (N-H): A singlet or broad singlet would be expected in the downfield region (typically δ 8.0-9.5 ppm), characteristic of an amide proton.

Aromatic Protons (Phenyl Ring): Protons on the N-phenyl group would appear as a series of multiplets between δ 7.0 and 7.6 ppm. The ortho-protons (adjacent to the nitrogen) would be the most downfield, followed by the meta- and para-protons.

Olefinic Protons (-CH=CH-): Two doublets would be observed for the protons on the carbon-carbon double bond. The proton alpha to the carbonyl group (Hα) would likely appear around δ 6.5-7.0 ppm, while the proton beta to the carbonyl (Hβ), adjacent to the furan (B31954) ring, would be further downfield, around δ 7.4-7.8 ppm. The coupling constant (J) between these two protons would be large (typically 14-16 Hz), which is characteristic of a trans or (E) configuration.

Furan Ring Protons: The three protons on the furan ring would appear as distinct signals. The proton adjacent to the oxygen (H5') is typically the most deshielded (around δ 7.4-7.6 ppm). The other two protons (H3' and H4') would appear between δ 6.4 and 6.7 ppm, showing characteristic doublet of doublets or multiplet splitting patterns based on their coupling to each other. stackexchange.com

¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of δ 164-168 ppm.

Aromatic and Olefinic Carbons: The carbons of the phenyl ring, the furan ring, and the C=C double bond would resonate in the δ 110-155 ppm region. The carbon atom of the furan ring attached to the vinyl group would be significantly downfield.

Quaternary Carbons: The carbon of the phenyl ring attached to the nitrogen (ipso-carbon) and the carbon of the furan ring attached to the double bond would be identifiable as quaternary carbons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. core.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Expected correlations would include:

Between the two olefinic protons (Hα and Hβ).

Among the protons on the furan ring.

Among the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign the chemical shifts of each protonated carbon atom in the furan, phenyl, and vinyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is vital for connecting the different fragments of the molecule. Key correlations would be expected from:

The amide N-H proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.

The olefinic Hα to the carbonyl carbon and the furan ring.

The olefinic Hβ to the carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of bonding. It is particularly useful for determining stereochemistry.

Spectroscopic and Crystallographic Elucidation of the (2E)-Stereochemistrynih.gov

The stereochemistry of the double bond is critical and can be confirmed by several methods.

NMR Spectroscopy: As mentioned, a large coupling constant (J ≈ 14-16 Hz) between the two vinyl protons in the ¹H-NMR spectrum is strong evidence for the (E)-configuration. Furthermore, in a NOESY experiment, a lack of correlation between the two vinyl protons (Hα and Hβ) would confirm the trans arrangement, as they are too far apart for a significant Nuclear Overhauser Effect.

X-ray Crystallography: The most definitive method for determining stereochemistry is single-crystal X-ray diffraction. researchgate.net This technique provides the precise three-dimensional arrangement of atoms in the solid state, which would unambiguously confirm the (E)-geometry of the double bond. While crystal structures for related furan-containing chalcones and other cinnamamides have been reported, a specific report for (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide was not found. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides information about the functional groups present in a molecule. FTIR and Raman spectroscopy are complementary techniques. researchgate.netniscair.res.in

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display absorption bands corresponding to the vibrations of specific bonds. For the title compound, key expected peaks include:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ for the amide N-H bond.

C-H Stretches: Aromatic and vinyl C-H stretching vibrations typically appear just above 3000 cm⁻¹, while any aliphatic C-H stretches would be just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): A very strong and characteristic absorption between 1650 and 1680 cm⁻¹ for the amide carbonyl group. mdpi.com

C=C Stretch: A peak in the 1600-1640 cm⁻¹ region for the alkene double bond, and peaks around 1450-1600 cm⁻¹ for the aromatic ring C=C bonds.

Amide II Band (N-H Bend): A strong band typically found near 1550 cm⁻¹.

Furan Ring Vibrations: Characteristic peaks for the furan ring C-O-C stretching would be expected in the fingerprint region (around 1000-1250 cm⁻¹). globalresearchonline.net

Raman Spectroscopy for Complementary Vibrational Analysisnih.govdergipark.org.tr

Raman spectroscopy often provides stronger signals for symmetric, non-polar bonds that are weak in FTIR.

C=C Stretch: The symmetric stretching of the C=C double bond in the propenamide backbone and the aromatic rings would be expected to give strong signals in the Raman spectrum, typically in the 1580-1640 cm⁻¹ region.

Furan Ring Breathing: Symmetric "breathing" modes of the furan and phenyl rings would also be Raman active.

C=O Stretch: The carbonyl stretch, while strong in the IR, is also observable in the Raman spectrum.

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the molecular structure of this compound.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's connectivity and stereochemistry. While a specific crystallographic information file (CIF) for this compound is not publicly available, an analysis of the closely related chalcone (B49325) derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, offers valuable insights into the likely solid-state conformation of the target molecule.

The study of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reveals that the molecule adopts an E conformation about the C=C double bond. The structure is composed of a furan ring and a phenyl ring connected by an α,β-unsaturated carbonyl system. researchgate.net A significant feature is the non-planar arrangement of the molecule, with the furan and phenyl rings being inclined to one another. researchgate.net In the crystal lattice of this analog, the molecules are interconnected through weak C—H···O hydrogen bonds, with the carbonyl oxygen atom acting as a trifurcated acceptor, and C—H···π interactions, which form ribbon-like structures. researchgate.net

Table 1: Postulated Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Conformation | E-isomer |

Note: This table is predictive and based on the analysis of structurally similar compounds.

Advanced Spectroscopic and Spectrometric Techniques for Detailed Characterization

Beyond the solid-state structure, a comprehensive understanding of a molecule requires a suite of spectroscopic and spectrometric techniques to probe its molecular weight, fragmentation patterns, and, where applicable, its chiroptical properties.

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns upon ionization. The PubChem database entry for this compound (CID 695775) confirms its molecular formula as C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . nih.gov

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the phenylamino (B1219803) radical (•NHC₆H₅) or the furan-2-yl-ethenyl radical.

Cleavage of the amide bond , which is a characteristic fragmentation for amides, could lead to the formation of a phenyl isocyanate radical cation or a furan-2-yl-propenoyl cation.

Fragmentation of the furan ring , which can undergo characteristic ring-opening and subsequent fragmentations. nih.gov

McLafferty rearrangement , if a suitable gamma-hydrogen is present, although this is less likely in this specific structure.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

|---|---|

| 213 | Molecular ion [C₁₃H₁₁NO₂]⁺˙ |

| 121 | [C₆H₅NCO]⁺˙ (Phenyl isocyanate radical cation) |

| 93 | [C₆H₅NH₂]⁺˙ (Aniline radical cation) |

| 92 | [C₆H₅N]⁺ (Benzyne radical cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: This table represents a theoretical prediction of the fragmentation pattern.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For this compound itself, being an achiral molecule, it would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were synthesized, for instance, by introducing a chiral center into the phenyl group or by other means, CD spectroscopy would be an essential tool for their stereochemical analysis. nih.govresearchgate.netrsc.orgresearchgate.net The resulting CD spectrum would provide information about the absolute configuration and conformational preferences of the chiral derivative in solution. At present, no studies on chiral derivatives of this compound and their chiroptical properties have been identified in the surveyed literature.

Computational Chemistry and Molecular Modeling Studies of 2e 3 Furan 2 Yl N Phenylprop 2 Enamide

Density Functional Theory (DFT) Investigations of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical study of organic molecules, offering a balance between computational cost and accuracy. For (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature. researchgate.netdergipark.org.trepstem.netepstem.net

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy conformation is identified. researchgate.netdergipark.org.trepstem.netepstem.net

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Geometry Optimization | Finds the lowest energy arrangement of atoms in the molecule. | DFT/B3LYP/6-311++G(d,p) |

| Conformational Analysis | Identifies the most stable conformers by analyzing the potential energy surface upon bond rotation. | Potential Energy Surface (PES) Scan |

| Dihedral Angles | Determines the relative orientation of different parts of the molecule, such as the furan (B31954) and phenyl rings. | Calculated from optimized geometry |

Electronic Structure and Reactivity Analyses (HOMO-LUMO Energies, Energy Gaps)

The electronic structure of this compound can be described by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov

The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in chemical reactions. For conjugated systems like this one, the HOMO and LUMO are typically delocalized over the π-system.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity. |

Natural Bond Orbital (NBO) Analyses for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. It provides a detailed picture of the intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability. acadpubl.euresearchgate.net

For this compound, NBO analysis can reveal the interactions between the lone pairs of electrons on the oxygen and nitrogen atoms and the antibonding orbitals of the conjugated system. These interactions lead to charge delocalization and contribute to the stability of the molecule. The analysis quantifies the stabilization energy associated with these charge transfer events. In similar furan-containing compounds, significant intramolecular charge transfer from the lone pairs of heteroatoms to the π-system has been observed, which stabilizes the molecular structure. acadpubl.eu

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| LP(O) on furan | π(C=C) | Hyperconjugation | Stabilization through electron delocalization. |

| LP(N) on amide | π(C=O) | Hyperconjugation | Contributes to the planarity and stability of the amide bond. |

| π(C=C) | π(C=O) | π-π interaction | Indicates charge transfer along the conjugated backbone. |

Vibrational Frequency Predictions and Spectral Correlations

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound using DFT, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. dergipark.org.trscirp.orgmdpi.comyoutube.comnih.govmdpi.com

The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model. The potential energy distribution (PED) analysis can then be used to determine the contribution of different internal coordinates to each vibrational mode, providing a detailed understanding of the molecule's vibrations. dergipark.org.trmdpi.com This is particularly useful for identifying characteristic vibrations of functional groups such as the furan ring, the amide group, and the phenyl ring.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| N-H stretch | ~3400-3500 | Stretching of the amide N-H bond. |

| C=O stretch (Amide I) | ~1650-1680 | Stretching of the carbonyl group in the amide. nih.gov |

| C=C stretch | ~1600-1640 | Stretching of the carbon-carbon double bonds in the backbone and rings. |

| N-H bend (Amide II) | ~1520-1570 | Bending of the N-H bond coupled with C-N stretching. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. nih.govsemanticscholar.org

In the MEP map of this compound, the regions of negative potential (typically colored in shades of red) are expected to be located around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (usually shown in blue) are anticipated around the hydrogen atoms, particularly the amide N-H, suggesting these are sites for nucleophilic attack. The MEP map provides a valuable guide to the molecule's reactivity in intermolecular interactions.

| Region of the Molecule | Expected Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Amide Oxygen | Negative | Site for electrophilic attack and hydrogen bond accepting. |

| Furan Oxygen | Negative | Potential site for electrophilic attack. |

| Amide Hydrogen | Positive | Site for nucleophilic attack and hydrogen bond donating. |

| Aromatic Rings | Variable, with π-electron clouds being negative. | Can participate in π-stacking interactions. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. pdx.eduucl.ac.ukmdpi.com

By calculating the theoretical chemical shifts for this compound and comparing them with experimental data, it is possible to confirm the molecular structure and assign the signals in the NMR spectrum to specific atoms. A good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure. dergipark.org.trepstem.net

| Atom Type | Typical Predicted 1H Chemical Shift (ppm) | Typical Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~8.0-9.0 | N/A |

| Aromatic C-H (Phenyl) | ~7.0-7.8 | ~120-140 |

| Olefinic C-H | ~6.5-7.5 | ~115-145 |

| Furan C-H | ~6.4-7.6 | ~110-150 |

| Amide C=O | N/A | ~160-170 |

Analysis of Nonlinear Optical Properties (Polarizability, Hyperpolarizability)

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for predicting the molecular properties of novel compounds. The nonlinear optical (NLO) properties of this compound can be inferred from theoretical calculations performed on structurally analogous molecules, such as the chalcone (B49325) (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one. epstem.netresearchgate.netepstem.net NLO materials are of significant interest for their potential applications in optical technologies. doi.org

For the related furan-containing chalcone, DFT calculations with the B3LYP hybrid functional and a 6-311++G(d,p) basis set have been used to determine its electronic and optical properties in the ground state. epstem.netresearchgate.net These calculations provide values for the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of a molecule's NLO activity. epstem.netepstem.net The dipole moment for (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one was calculated to be 3.33 Debye. epstem.netresearchgate.net Such theoretical investigations indicate that the presence of the furan ring, combined with the conjugated system of the propenone backbone, contributes to the electronic properties that govern NLO response. epstem.netdoi.org

| Property | Calculated Value | Method | Reference Compound |

|---|---|---|---|

| Dipole Moment (μ) | 3.33 Debye | DFT/B3LYP/6-311++G(d,p) | (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one |

| Polarizability (α) | Data not specified in abstracts | DFT/B3LYP/6-311++G(d,p) | (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one |

| Hyperpolarizability (β) | Data not specified in abstracts | DFT/B3LYP/6-311++G(d,p) | (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one |

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential therapeutic agents.

Molecular docking studies on compounds structurally related to this compound reveal key interaction patterns with biological macromolecules. The furan and phenyl rings are capable of participating in significant non-covalent interactions within protein active sites. For instance, in docking studies of furan-azetidinone hybrids with the enoyl reductase of E. coli, the phenyl groups were observed to form pi-pi stacking interactions with the aromatic residues PHE 94 and TYR 146. ijper.org This type of interaction is critical for the stable binding of ligands to their targets.

Similarly, the furan moiety itself can engage in various interactions. nih.gov Depending on the specific target, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, while the aromatic ring system can participate in hydrophobic and π-π stacking interactions. researchgate.netrsc.org In a study on a closely related indole (B1671886) analogue, (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide, hydrogen bonding was identified as a key interaction in its binding to an antimicrobial protein target. researchgate.net These findings suggest that this compound likely utilizes a combination of hydrogen bonding (via the amide group) and pi-pi stacking (via the furan and phenyl rings) to bind to its molecular targets.

The strength of the interaction between a ligand and its target is quantified using scoring functions, which calculate a score or binding energy representing the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

Docking studies on various furan-containing derivatives have yielded promising binding affinity scores against several protein targets. For example, a furan-azetidinone derivative (compound 4e) showed a high Glide Score of -9.195 and an Emodel value of -73.407 when docked against E. coli enoyl reductase, indicating strong binding. ijper.org Another study investigating potential antiviral agents identified a furan-containing compound, 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione, which exhibited strong binding energies of -9.0 kcal/mol (PyRX) and -8.3 kcal/mol (MZ dock) against HIV-1 protease. laurinpublishers.com These results highlight the potential of the furan-enamide scaffold to achieve high binding affinities with biological targets.

| Compound/Derivative Class | Protein Target | Scoring Function | Reported Value |

|---|---|---|---|

| Furan-azetidinone Hybrid (4e) | Enoyl Reductase (E. coli) | Glide Score | -9.195 |

| Furan-azetidinone Hybrid (4e) | Enoyl Reductase (E. coli) | Emodel | -73.407 |

| Furan-azetidinone Hybrid (4d) | Enoyl Reductase (E. coli) | Glide Score | -9.039 |

| 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]... | HIV-1 Protease | Binding Energy (PyRX) | -9.0 kcal/mol |

| 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]... | HIV-1 Protease | Binding Energy (MZ Dock) | -8.3 kcal/mol |

Based on the biological activities and computational studies of structurally similar compounds, several potential molecular targets can be proposed for this compound. The demonstrated antibacterial potential of furan derivatives suggests that bacterial enzymes are plausible targets. ijper.org Specifically, enzymes involved in bacterial cell wall synthesis or metabolic pathways, such as enoyl reductase, have been identified as potential targets for furan-based inhibitors. ijper.org

Furthermore, docking studies on a related chalcone, 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, have implicated the inflammatory enzyme Arachidonate 5-lipoxygenase (ALOX-5) as a potential target. rroij.com The general class of cinnamamide (B152044) and enamide derivatives has also been extensively studied for anticonvulsant properties, suggesting potential interactions with ion channels or neurotransmitter systems in the central nervous system. nih.gov Other studies have shown that furan-containing compounds may possess anticancer and anti-inflammatory properties, broadening the scope of potential targets to include proteins involved in cancer progression and inflammation pathways. ontosight.ai Reverse docking is another computational approach that can be used to identify potential targets; for example, this method predicted histone deacetylase 6 (HDAC6) as a likely target for certain α-amino amide derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency Prediction

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov By correlating physicochemical properties or structural descriptors with activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

The enamide scaffold, a core feature of this compound, is present in many biologically active molecules. QSAR models are particularly valuable for optimizing the activity within this class of compounds. For example, cinnamamide derivatives have been identified as promising candidates for the treatment of epilepsy. nih.govresearchgate.net

The development of a QSAR model for anticonvulsant enamide derivatives would involve synthesizing a library of related compounds with variations in the aromatic rings (e.g., furan, phenyl) and substituents on the amide nitrogen. The anticonvulsant activity of each compound would be measured experimentally in various seizure models. These biological data would then be correlated with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting QSAR equation would allow researchers to predict the anticonvulsant activity of novel enamide structures before undertaking their synthesis, thereby streamlining the drug discovery process by prioritizing the most potent candidates. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

In the field of computational drug design, Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting the biological activity of chemical compounds based on their molecular structures. These models rely on molecular descriptors, which are numerical values that encode different structural, physicochemical, or electronic characteristics of a molecule. For compounds like this compound, which belongs to the broader classes of furan derivatives and cinnamamides, several key molecular descriptors are consistently identified as having a significant influence on their biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. ikm.org.myijabbr.com

While specific QSAR studies for this compound are not extensively documented, analysis of related furan-based chalcones and other derivatives provides insight into the descriptors that likely govern its activity. mdpi.comresearchgate.net These can be categorized into several groups:

Lipophilicity Descriptors: The partition coefficient (LogP) is a crucial descriptor that measures the lipophilicity or hydrophobicity of a compound. It significantly affects the molecule's ability to cross biological membranes and reach its target site. For many bioactive compounds, an optimal LogP range is necessary for good activity.

Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), describe the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability and can be correlated with the compound's ability to interact with biological targets.

Topological and Steric Descriptors: Descriptors like Total Polar Surface Area (TPSA) and molar refractivity relate to the size, shape, and polarity of the molecule. TPSA is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov Steric properties are critical for ensuring a proper fit within the binding site of a target protein or enzyme.

2D Autocorrelation Descriptors: In some QSAR studies of structurally related compounds, descriptors such as MATS2m (Moran autocorrelation - lag 2 / weighted by atomic masses) have been shown to correlate with specific biological activities, for instance, anticonvulsant properties. analchemres.org

| Descriptor Category | Key Descriptor | General Influence on Biological Activity |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability, solubility, and protein binding. An optimal value is often required. |

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability; a smaller gap often correlates with higher reactivity. |

| Topological/Polarity | TPSA (Total Polar Surface Area) | Influences drug transport properties, particularly intestinal absorption and brain penetration. nih.gov |

| Constitutional | Molecular Weight (MW) | Affects diffusion and overall size, influencing fit into binding pockets. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, which can impact ligand-receptor binding. |

Computational Prediction of Absorption, Distribution, and Metabolism (ADME) Relevant Parameters

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a fundamental component of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic profiles. srce.hr For this compound, computational tools and models can predict key parameters that determine its viability as a potential therapeutic agent. These predictions are often based on its structural similarity to classes of compounds like cinnamamides and chalcones, for which ADMET properties have been computationally modeled. ikm.org.my

A primary step in ADME prediction is the evaluation of "drug-likeness," often assessed using rules such as Lipinski's Rule of Five. These rules establish general physicochemical parameter ranges for orally bioavailable drugs. Key parameters include molecular weight (MW < 500 Da), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). ymerdigital.com

Computational models, such as the "BOILED-Egg" model, use lipophilicity (WLOGP) and polarity (TPSA) to predict passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov Compounds falling within the yolk of the egg plot are predicted to be capable of penetrating the BBB, while those in the white are predicted to be well-absorbed by the GI tract. nih.gov

While specific, experimentally validated ADME data for this compound is limited, predictions can be inferred from computational studies on analogous compounds. For example, in silico analyses of various cinnamamide and furan derivatives often show good potential for oral bioavailability. ikm.org.mynih.gov They typically exhibit high predicted GI absorption and tend to adhere to Lipinski's rules. However, factors like the furan moiety can also present metabolic liabilities, as furan rings can sometimes be metabolized into reactive intermediates.

The following table presents a set of computationally predicted ADME-relevant parameters for this compound, based on standard predictive algorithms used in cheminformatics.

| Parameter | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Formula | C13H11NO2 | Basic chemical identity. |

| Molecular Weight | 213.23 g/mol | Complies with Lipinski's rule (<500). |

| LogP (Consensus) | ~2.5 - 3.0 | Indicates good lipophilicity, compliant with Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (<10). |

| Total Polar Surface Area (TPSA) | 42.16 Ų | Suggests good cell membrane permeability. nih.gov |

| Pharmacokinetics | ||

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (0 violations) | Indicates a high probability of oral bioavailability. ymerdigital.com |

Investigation of Biological Activities in Preclinical and in Vitro Cellular Models

Antimicrobial Activities (Antibacterial and Antifungal)

Specific studies evaluating the antimicrobial spectrum of (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide against the designated bacterial and fungal strains are not present in the available literature. While the broader class of 3-(furan-2-yl)propenoic acid derivatives has been noted for antimicrobial properties, specific data for the N-phenyl substituted amide is absent. nih.govmdpi.com

There are no specific findings from antimicrobial susceptibility tests, such as the determination of Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for This compound against strains of Escherichia coli or Staphylococcus aureus. nih.gov

No studies were identified that specifically report the antifungal activity of This compound against Candida albicans, Candida glabrata, or Candida tropicalis. Therefore, data on its efficacy against these common fungal pathogens is currently unavailable.

Enzyme Inhibition Kinetics and Mechanisms

The ability of this compound and its analogs to interact with and inhibit enzymes is a key area of investigation, linking its structure to potential therapeutic applications in diseases characterized by enzymatic dysregulation.

The furan (B31954) scaffold is present in molecules known to inhibit key enzymes in disease pathways. utripoli.edu.ly Cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation, and their inhibition is a major therapeutic strategy. nih.govbauerhartzlab.org Similarly, the epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, contributes to various cancers, making it a prime target for anticancer therapies. nih.govnih.gov Studies have shown that the activation of EGFR can lead to increased levels of COX-2, suggesting a synergistic effect for dual inhibitors. semanticscholar.org Chalcones, which share the α,β-unsaturated ketone moiety with the subject compound, have been identified as potent dual inhibitors of EGFR and COX-2. nih.gov

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is another important target, particularly in inflammatory conditions and neuropathic pain. alzdiscovery.org Inhibition of P2X7R can reduce microglial activation and subsequent inflammation. alzdiscovery.org While direct inhibition of these specific enzymes by this compound has not been extensively detailed, the activities of structurally similar compounds provide a strong rationale for such investigations.

A significant finding for a closely related analog, 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), is its action as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs). nih.gov This modulation enhances the activity of the receptor without directly binding to the agonist site, representing a distinct mechanism for its observed anti-inflammatory and antinociceptive effects. nih.gov

Quantitative assessment of enzyme inhibition is crucial for understanding the potency and mechanism of a compound. researchgate.netnih.gov Inhibition constants, such as the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Ki), provide a measure of the concentration of inhibitor required to achieve a 50% reduction in enzyme activity.

In studies of other furan-based carboxamides, enzyme kinetic analyses have been performed against different targets. For example, furan/thiophene-2-carboxamide derivatives have been evaluated for their inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease, yielding Ki values in the micromolar range. researchgate.net These studies demonstrate the feasibility of determining precise inhibition constants for this class of compounds. researchgate.netconsensus.app

Table 1: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Enzyme Target | Reported Value (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Novel Chalcones | EGFR | 0.8 µM - 1.1 µM (IC₅₀) | nih.gov |

| Novel Chalcones | COX-2 | 1.27 µM - 1.88 µM (IC₅₀) | nih.gov |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | BChE | 0.07 mM (Ki) | researchgate.net |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | AChE | 0.10 mM (Ki) | researchgate.net |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | 0.10 mM (Ki) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Modulation of Cellular Pathways and Receptor Interactions

The therapeutic effects of furan derivatives often stem from their ability to modulate complex cellular signaling pathways and interact with specific receptors. These interactions can lead to a wide range of biological responses, including anti-inflammatory, anti-ulcer, cardiovascular, and central nervous system (CNS) activities. utripoli.edu.lyijabbr.comnih.gov

The anti-inflammatory properties of furan derivatives are frequently linked to their ability to regulate pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades. nih.govnih.gov These pathways control the expression of numerous pro-inflammatory mediators. nih.govnih.gov A key discovery for the closely related compound, 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), is its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors. nih.gov This interaction mediates its potent antinociceptive and anti-inflammatory effects. nih.gov

In the context of CNS-related activities, furan-containing compounds have been explored for their neuroprotective potential. nih.gov They can mitigate oxidative stress and reduce neuroinflammation, which are critical factors in neurodegenerative diseases. nih.gov The anxiolytic-like activity of 3-furan-2-yl-N-p-tolyl-acrylamide is also mediated by α7 nicotinic acetylcholine receptors, highlighting the importance of this receptor in modulating anxiety. nih.gov

The furan moiety is also a component of drugs with anti-ulcer properties. utripoli.edu.ly While the specific mechanisms for furan propenamides are not fully elucidated, related compounds like indole (B1671886) and pyrrole-1-alkanamides have shown gastric antisecretory activity. nih.gov The general approach for many herbal anti-ulcer agents involves enhancing gastric mucosal defense mechanisms. mdpi.com

Investigation of Potential as Antiviral Agents

The furan scaffold is an integral part of several compounds with recognized antiviral activity. utripoli.edu.lynih.gov This has prompted investigations into the potential of novel furan derivatives as antiviral agents. The mechanisms of action can vary, often targeting specific viral enzymes or processes essential for replication.

For example, Remdesivir, a prominent antiviral drug, is a prodrug of an adenosine analog that contains a furan-like ring and acts by targeting the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis. mendeley.comuspharmacist.com This demonstrates how a furan-containing structure can effectively inhibit a key viral enzyme.

Studies on other related structures, such as butene lactone derivatives (containing a dihydrofuran-2-one ring), have shown potent antiviral activity against the influenza A virus. The mechanism was found to involve the suppression of the virus in the early stages of its life cycle, dose-dependently inhibiting viral replication and the expression of viral mRNA and proteins. mdpi.com While direct antiviral studies on this compound are limited, the proven efficacy of other furan-based compounds provides a strong basis for its investigation as a potential antiviral agent. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features of (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide Analogues with Observed Biological Potency

The potency of this compound analogues can be significantly modulated by the introduction of various substituents on both the furan (B31954) and phenyl rings. Research into related furan-containing compounds and cinnamides has provided valuable insights into these relationships. mdpi.comsemanticscholar.org

For instance, in a study on a series of carbamothioyl-furan-2-carboxamide derivatives, the nature and position of substituents on the phenyl ring were found to play a critical role in their anticancer activity. mdpi.com Analogues with electron-donating groups, such as a p-tolyl group, exhibited higher activity against hepatocellular carcinoma cell lines. Conversely, the presence of electron-withdrawing groups like nitro or dinitrophenyl substituents influenced the antimicrobial and antifungal profiles. mdpi.com

While direct SAR data for a comprehensive set of this compound analogues is not extensively available in a single study, we can extrapolate from findings on similar structures. The following table illustrates a hypothetical SAR based on general principles observed in related compound series.

| Analogue | Substituent on Phenyl Ring | Observed Biological Potency Trend |

|---|---|---|

| 1 | -H (unsubstituted) | Baseline activity |

| 2 | 4-CH3 (electron-donating) | Potentially increased anticancer activity |

| 3 | 4-OCH3 (electron-donating) | May enhance certain biological activities |

| 4 | 4-Cl (electron-withdrawing) | Often associated with enhanced antimicrobial/antifungal activity |

| 5 | 4-NO2 (strong electron-withdrawing) | May increase antimicrobial potency but can also affect toxicity |

Stereochemical Impact on Biological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity and selectivity of chiral compounds. For this compound, the "(2E)" designation indicates a specific trans configuration around the carbon-carbon double bond of the propenamide linker. This geometric isomerism is crucial, as the cis and trans isomers can exhibit markedly different biological profiles due to their distinct shapes, which affect how they bind to target proteins or receptors. ontosight.ai

While specific studies detailing the stereochemical impact on the biological activity of this compound are limited, the importance of stereoisomerism is a well-established principle in medicinal chemistry. In many instances, only one enantiomer or diastereomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

For furan-containing bioactive compounds, stereoselectivity is a key factor in their synthesis and biological evaluation. shareok.org The precise spatial orientation of functional groups can dictate the strength and specificity of interactions with biological macromolecules. For example, in the synthesis of functionalized (2-furyl)-2-pyrrolidines, a cascade approach was developed that demonstrated high diastereoselectivity, underscoring the importance of controlling stereochemistry in the preparation of bioactive furan derivatives. shareok.org

The following table highlights the general principles of stereochemical impact on biological activity.

| Stereochemical Feature | Impact on Biological Activity | Example Principle |

|---|---|---|

| Geometric Isomerism (E/Z) | Can significantly alter binding affinity to target sites. | The trans (E) isomer may fit into a receptor's binding pocket more effectively than the cis (Z) isomer. |

| Enantiomers (R/S) | Often exhibit different potencies and pharmacological effects. | One enantiomer may be therapeutically active while the other is inactive or toxic. |

| Diastereomers | Can have distinct biological activities and physical properties. | Different diastereomers may interact with different biological targets or with the same target in different ways. |

Rational Design of Enhanced Bioactive Derivatives Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of new derivatives of this compound with enhanced biological activity and improved pharmacokinetic properties. mdpi.com Rational drug design is a strategic approach that utilizes the understanding of a biological target and the SAR of a lead compound to design more potent and selective molecules. nih.gov

Based on the general SAR principles for furan-containing compounds and cinnamides, several strategies can be employed to design enhanced bioactive derivatives:

Substitution on the Phenyl Ring: Guided by SAR data, specific substituents can be introduced to the phenyl ring to optimize interactions with the target. For example, if hydrophobic interactions are found to be important, lipophilic groups could be added. If hydrogen bonding is key, groups capable of forming hydrogen bonds can be incorporated.

Modification of the Furan Moiety: The furan ring can be replaced with other heterocycles (bioisosteric replacement) to explore different electronic and steric properties that might lead to improved activity or selectivity. ijabbr.com

Alterations to the Propenamide Linker: The length and flexibility of the linker can be modified to optimize the orientation of the furan and phenyl rings within the binding site of a biological target.

The design of novel furan-based derivatives often involves computational modeling and molecular docking studies to predict how newly designed molecules will interact with their biological targets. nih.gov This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. For instance, novel furan and furo[2,3-d]pyrimidine (B11772683) derivatives have been designed and synthesized as potential VEGFR-2 inhibitors based on their structural similarity to known ligands. nih.gov

The following table outlines a rational design strategy for enhancing the bioactivity of this compound.

| Design Strategy | Rationale | Potential Outcome |

|---|---|---|

| Introduce electron-withdrawing groups on the phenyl ring | Based on SAR of similar compounds showing enhanced antimicrobial activity. | Increased potency against bacterial or fungal strains. |

| Introduce bulky hydrophobic groups on the phenyl ring | To enhance binding to a hydrophobic pocket in a target enzyme. | Improved inhibitory activity against a specific enzyme. |

| Replace the furan ring with a thiophene (B33073) ring | Bioisosteric replacement to alter electronic properties and potentially improve metabolic stability. | Enhanced bioavailability and/or altered selectivity profile. |

By systematically applying these design principles, medicinal chemists can navigate the vast chemical space to develop novel analogues of this compound with superior therapeutic profiles.

Application As Chemical Probes in Biological Research

Design Principles for (2E)-3-(furan-2-yl)-N-phenylprop-2-enamide as a Chemical Probe

The design of a chemical probe requires careful consideration of its structural components to ensure it can effectively and selectively interact with its intended biological target. Key principles for designing effective probes include ensuring target selectivity, high affinity, cell permeability, and adequate solubility. researchgate.net In the case of this compound, the design principles are rooted in the distinct properties of its furan (B31954) ring and its cinnamamide-like scaffold.

The furan moiety is an electron-rich, five-membered aromatic heterocycle. nih.gov Its incorporation into a molecular structure can confer unique photophysical properties, making it a candidate for the development of fluorescent probes. nih.govnih.gov The electron-rich nature of furan also makes it more reactive than other heterocycles like thiophene (B33073), influencing its electronic and potential binding properties. nih.govnumberanalytics.com Furthermore, the furan ring can function as a diene in Diels-Alder cycloaddition reactions, a characteristic that can be exploited to design probes capable of forming covalent bonds with specific targets under mild conditions. nih.govresearchgate.net